

# A Head-to-Head Comparison of ANT2681 with Other Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ANT2681   |           |
| Cat. No.:            | B15566183 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacterales (CRE) producing metallo- $\beta$ -lactamases (MBLs) represents a critical global health threat, rendering many last-resort  $\beta$ -lactam antibiotics ineffective. This has spurred the development of novel MBL inhibitors to be co-administered with  $\beta$ -lactams to restore their efficacy. This guide provides a head-to-head comparison of **ANT2681**, a promising MBL inhibitor, with other key inhibitors in development, focusing on their inhibitory potency and in vitro efficacy against clinically relevant MBL-producing bacteria.

## **Executive Summary**

ANT2681 is a specific, competitive inhibitor of MBLs with particularly potent activity against New Delhi Metallo- $\beta$ -lactamase (NDM) enzymes.[1][2][3][4] It is currently in clinical development for use in combination with meropenem. This guide compares ANT2681 primarily with taniborbactam (formerly VNRX-5133) and QPX7728, two other broad-spectrum  $\beta$ -lactamase inhibitors with significant anti-MBL activity. While other inhibitors like vaborbactam, avibactam, and relebactam are clinically important, they lack direct, potent activity against MBLs and are therefore not the focus of this direct comparison. Zidebactam and nacubactam exhibit a unique "enhancer" effect rather than direct MBL inhibition and are also considered separately.

The data presented herein indicates that all three inhibitors—**ANT2681**, taniborbactam, and QPX7728—demonstrate potent inhibition of key MBLs and can restore the activity of their partner β-lactams against MBL-producing Enterobacterales. **ANT2681**, in combination with



meropenem, shows particularly strong efficacy against NDM-producing isolates. Taniborbactam and QPX7728 exhibit a broader spectrum of activity that includes both serine-β-lactamases (SBLs) and MBLs.

# Data Presentation In Vitro Inhibitory Potency (Ki and IC50)

The following table summarizes the inhibitory potency of **ANT2681**, taniborbactam, and QPX7728 against key MBL enzymes. Lower values indicate greater potency.

| Inhibitor     | Enzyme  | K <sub>i</sub> (nM) | IC50 (nM) |
|---------------|---------|---------------------|-----------|
| ANT2681       | NDM-1   | 40                  | -         |
| VIM-1         | 100     | -                   |           |
| VIM-2         | 680     | -                   | _         |
| IMP-1         | 6300    | -                   | _         |
| Taniborbactam | NDM-1   | 81                  | -         |
| VIM-2         | 19      | -                   |           |
| IMP-1         | >30,000 | -                   | _         |
| QPX7728       | NDM-1   | 32                  | 55        |
| VIM-1         | 7.5     | 14                  |           |
| IMP-1         | 240     | 610                 | _         |

 $K_i$  (inhibition constant) and IC<sub>50</sub> (half-maximal inhibitory concentration) values are compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

## In Vitro Efficacy of Inhibitor-Antibiotic Combinations

The following table presents the in vitro activity (MIC<sub>50</sub>/MIC<sub>90</sub> in  $\mu$ g/mL) of **ANT2681**, taniborbactam, and QPX7728 in combination with their respective partner  $\beta$ -lactams against collections of MBL-producing Enterobacterales.



| Inhibitor Combination                 | Organism Set                                   | Meropenem (MEM) or<br>Cefepime (FEP)<br>MIC50/MIC90 (μg/mL) |
|---------------------------------------|------------------------------------------------|-------------------------------------------------------------|
| MEM + ANT2681 (8 μg/mL)               | All MBL-positive<br>Enterobacterales (n=1,687) | 0.25 / 8                                                    |
| NDM-producing CRE (n=1,108)           | 0.25 / 8                                       |                                                             |
| VIM-positive Enterobacterales (n=251) | -                                              |                                                             |
| IMP-positive Enterobacterales (n=49)  | -                                              | _                                                           |
| FEP + Taniborbactam (4<br>μg/mL)      | All Enterobacterales<br>(n=20,725)             | 0.06 / 0.25                                                 |
| NDM-positive Enterobacterales         | -                                              |                                                             |
| VIM-positive Enterobacterales         | -                                              | -                                                           |
| MEM + QPX7728 (8 μg/mL)               | MBL-producing Enterobacterales (n=224)         | - / 0.5                                                     |

Note: The presented data is derived from large surveillance studies. The specific isolate collections and testing methodologies may differ between studies.

A study directly comparing Meropenem-**ANT2681** to other combinations against NDM-producing CRE found the following MIC<sub>90</sub> values:

• Meropenem-ANT2681: 8 μg/mL

• Cefepime-Taniborbactam: 32 μg/mL

Cefiderocol: 8 μg/mL

Aztreonam-Avibactam: 0.5 μg/mL



Notably, against NDM-positive E. coli, Meropenem-**ANT2681** had an MIC<sub>90</sub> of 1  $\mu$ g/mL, while Cefepime-Taniborbactam had an MIC<sub>90</sub> of >32  $\mu$ g/mL.[1][2][3][4]

# Experimental Protocols MBL Enzyme Inhibition Assay (K<sub>1</sub> and IC<sub>50</sub> Determination)

Principle: The inhibitory activity of a compound against a purified MBL enzyme is determined by measuring the reduction in the rate of hydrolysis of a chromogenic  $\beta$ -lactam substrate, such as nitrocefin or CENTA. The rate of color change is monitored spectrophotometrically.

#### Materials:

- Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
- Test inhibitor (e.g., ANT2681)
- Chromogenic substrate (e.g., nitrocefin)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5)
- 96-well microtiter plates
- Spectrophotometer capable of kinetic readings

#### Procedure:

- Prepare serial dilutions of the test inhibitor in the assay buffer.
- In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the purified MBL enzyme.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding the chromogenic substrate to all wells.



- Immediately begin kinetic measurements of absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over a set time period.
- Calculate the initial reaction velocities from the linear phase of the absorbance curves.
- For IC<sub>50</sub> determination, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve.
- For K<sub>i</sub> determination, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or mixed inhibition.

# Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC of a  $\beta$ -lactam antibiotic in combination with a fixed concentration of an MBL inhibitor is determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

#### Materials:

- Bacterial isolates (MBL-producing Enterobacterales)
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- β-lactam antibiotic (e.g., meropenem)
- MBL inhibitor (e.g., ANT2681)
- 96-well microtiter plates
- Bacterial inoculum standardized to ~5 x 10<sup>5</sup> CFU/mL

#### Procedure:

• Prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.



- Add a fixed concentration of the MBL inhibitor (e.g., 8 μg/mL of ANT2681) to all wells containing the antibiotic dilutions.
- Prepare a standardized bacterial inoculum and add it to each well.
- Include growth control (no antibiotic or inhibitor) and sterility control (no bacteria) wells.
- Incubate the plates at 35-37°C for 16-20 hours.
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

## **Mandatory Visualization**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Specific Metallo-β-Lactamase Inhibitor ANT2681 Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of ANT2681 with Other Metallo-β-Lactamase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566183#head-to-head-comparison-of-ant2681-with-other-mbl-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com